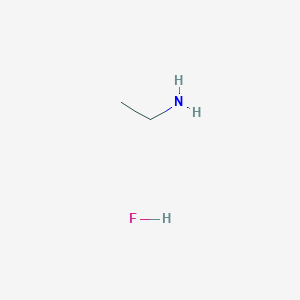
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one is a synthetic organic compound with a unique cyclobutanone structure. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and two methyl groups attached to the cyclobutanone ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutanone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one typically involves the following steps:
Formation of the Cyclobutanone Ring: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trichloroethyl Group: The trichloroethyl group can be introduced through a nucleophilic substitution reaction using trichloroethanol and a suitable base.
Stereochemical Control: The stereochemistry of the compound can be controlled using chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or trichloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized cyclobutanone derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine
Pharmaceutical Intermediates: The compound can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Specialty Chemicals: The compound can be used in the production of specialty chemicals for various industrial applications.
作用机制
The mechanism of action of (2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S,4R)-2-Chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one: Unique due to its specific stereochemistry and functional groups.
Other Cyclobutanones: Compounds with similar cyclobutanone structures but different substituents.
Chlorinated Cyclobutanones: Compounds with chloro groups attached to the cyclobutanone ring.
Uniqueness
Stereochemistry: The (2S,4R) configuration provides specific spatial arrangement, affecting the compound’s reactivity and interactions.
Functional Groups:
属性
CAS 编号 |
71855-75-9 |
|---|---|
分子式 |
C8H10Cl4O |
分子量 |
264.0 g/mol |
IUPAC 名称 |
(2S,4R)-2-chloro-3,3-dimethyl-4-(2,2,2-trichloroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10Cl4O/c1-7(2)4(3-8(10,11)12)5(13)6(7)9/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
InChI 键 |
SMISKVVLRWGLGK-UJURSFKZSA-N |
手性 SMILES |
CC1([C@H](C(=O)[C@H]1Cl)CC(Cl)(Cl)Cl)C |
规范 SMILES |
CC1(C(C(=O)C1Cl)CC(Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


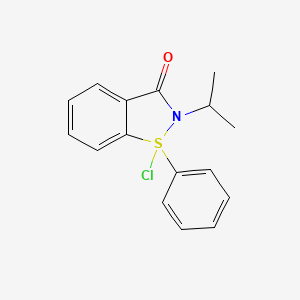
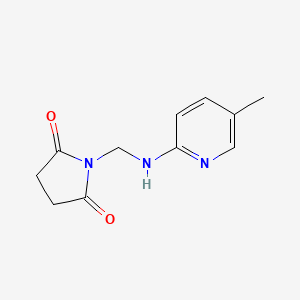
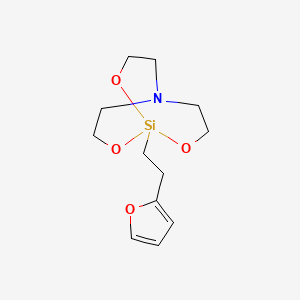
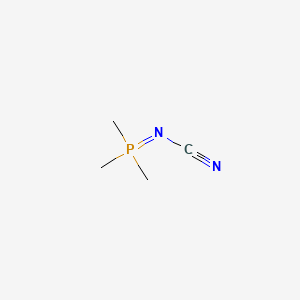
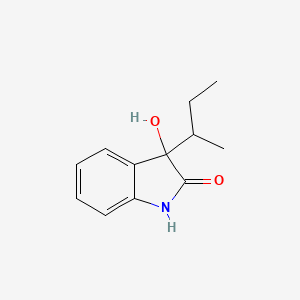

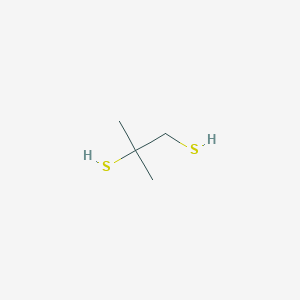

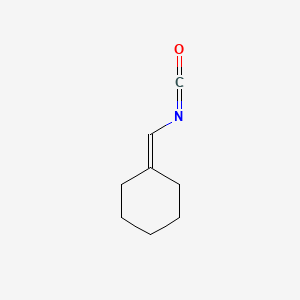
![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)

![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
